molecular formula C13H18O2 B3174104 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene CAS No. 951891-51-3

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene

Cat. No. B3174104
CAS RN: 951891-51-3
M. Wt: 206.28 g/mol
InChI Key: NBBRAUJQPGTIJA-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene, also known as 4-DMB, is a compound that has recently been studied for its potential applications in scientific research. This compound has been found to be a useful tool for studying biochemical and physiological processes, as well as for performing lab experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene is a compound that has been explored in various chemical synthesis and reaction studies. For instance, it has been synthesized from veratraldehyde and acetone through an aldol condensation, demonstrating its potential as a precursor in organic synthesis. The reaction, performed under basic conditions at room temperature, yielded a solid product, indicating the compound's stability and reactivity under these conditions (Pranowo, Suputa, & Wahyuningsih, 2010).

Catalysis and Polymerization

The compound has also been implicated in studies involving catalysis and polymerization reactions. For example, phase transfer catalysis using Pd(0) has been used to synthesize derivatives that exhibit mesomorphic behavior, similar to 1,2-(4,4'-dialkoxyaryl)acetylenes. This suggests its utility in developing materials with specific physical properties (Pugh & Percec, 1990).

Structural and Photophysical Studies

Structural and photophysical investigations of related compounds have provided insights into their properties. For instance, studies on 1,2-diarylethenes with similar structural motifs have explored their absorption and fluorescence properties in various solvents, contributing to our understanding of the electronic properties and potential applications of 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene in optical materials and sensors (Singh & Kanvah, 2001).

Applications in Solid-Phase Synthesis

The compound has been utilized in the synthesis of linkers and resins for solid-phase synthesis, showcasing its potential in the preparation of peptides and non-peptides. This application is particularly relevant in the field of drug discovery and development, where efficient and versatile linkers are crucial (Jin, Graybill, Wang, Davis, & Moore, 2001).

properties

IUPAC Name

1,3-dimethoxy-5-(3-methylbut-3-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)5-6-11-7-12(14-3)9-13(8-11)15-4/h7-9H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBRAUJQPGTIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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